molecular formula C14H22N4O3 B6001054 Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate

Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate

Cat. No.: B6001054
M. Wt: 294.35 g/mol
InChI Key: CTDSEEWIPRQETR-UHFFFAOYSA-N
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Description

Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and an ethyl acetate group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate typically involves the following steps:

    Formation of the Piperazine Ring: The starting material, 1-ethylpiperazine, is reacted with appropriate reagents to form the piperazine ring.

    Formation of the Pyrimidine Ring: The piperazine derivative is then reacted with a suitable precursor to form the pyrimidine ring.

    Esterification: The final step involves the esterification of the pyrimidine derivative with ethyl acetate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Refluxing: The reaction mixture is refluxed to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate can be compared with other similar compounds, such as:

    Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate: Similar structure but with a methyl group instead of an ethyl group.

    4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one: Contains a chromen-2-one ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[2-(4-ethylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-3-17-5-7-18(8-6-17)14-15-11(9-12(19)16-14)10-13(20)21-4-2/h9H,3-8,10H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDSEEWIPRQETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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